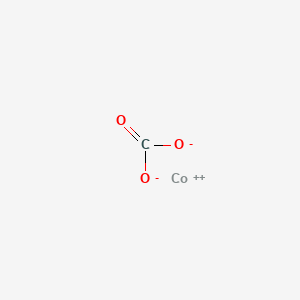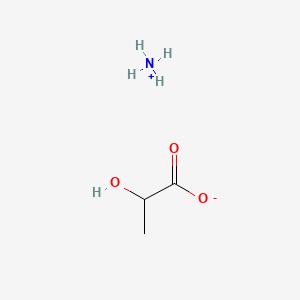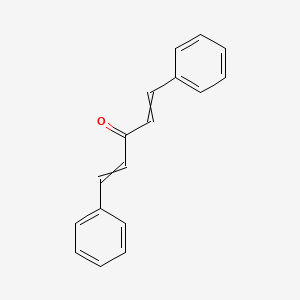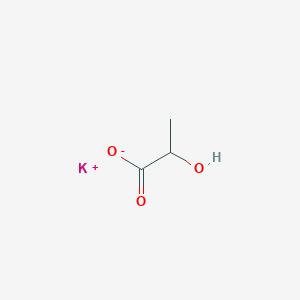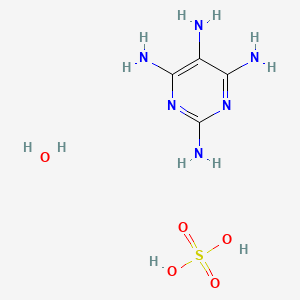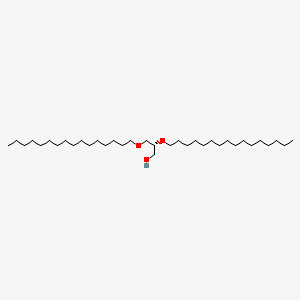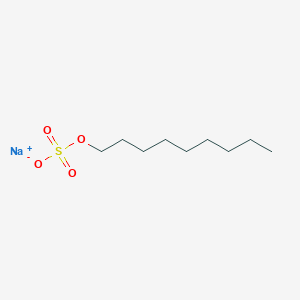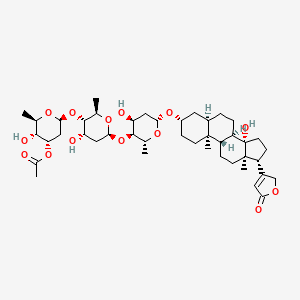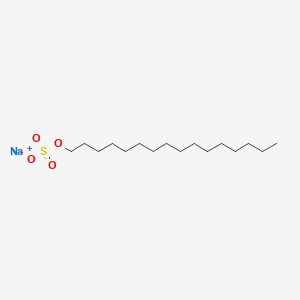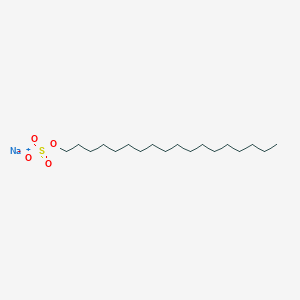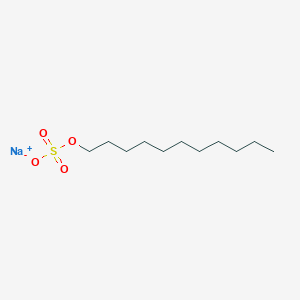
sodium;undecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium undecyl sulfate: is an organic compound with the chemical formula C11H23NaO4S . It is a white or cream-colored solid that is soluble in water and has a mild odor. This compound is commonly used as an anionic surfactant in various industrial and scientific applications due to its ability to reduce surface tension.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: Sodium undecyl sulfate can undergo oxidation reactions to form various oxidized products, such as sodium undecyl sulfonate.
Reduction: Reduction reactions are less common but can occur under specific conditions to produce undecyl alcohol.
Substitution: Substitution reactions can occur, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products Formed:
Oxidation Products: Sodium undecyl sulfonate.
Reduction Products: Undecyl alcohol.
Substitution Products: Various substituted undecyl sulfates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium undecyl sulfate is used as a surfactant in organic synthesis and as a reagent in chemical analysis. Biology: It is employed in cell biology research for lysing cells and extracting proteins. Medicine: Sodium undecyl sulfate is used in pharmaceutical formulations as an emulsifier and solubilizer. Industry: It is widely used in the production of detergents, personal care products, and cleaning agents due to its surfactant properties.
Molecular Targets and Pathways:
Surfactant Properties: Sodium undecyl sulfate acts as a surfactant by reducing surface tension, allowing it to interact with both hydrophobic and hydrophilic molecules.
Cell Lysis: In biological applications, it disrupts cell membranes by solubilizing lipids, leading to cell lysis.
Protein Extraction: It denatures proteins, making them easier to extract and analyze.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
Chain Length: Sodium undecyl sulfate has one less carbon in its alkyl chain compared to SDS, which can affect its surfactant properties and solubility.
Applications: While both compounds are used as surfactants, sodium undecyl sulfate is less commonly used in consumer products compared to SDS.
Eigenschaften
IUPAC Name |
sodium;undecyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRKHDWHDWJHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
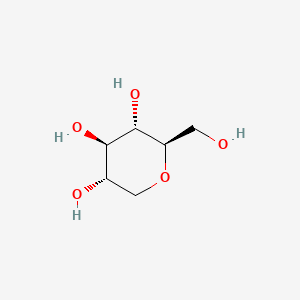
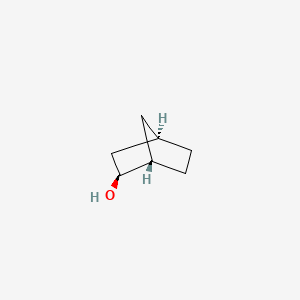
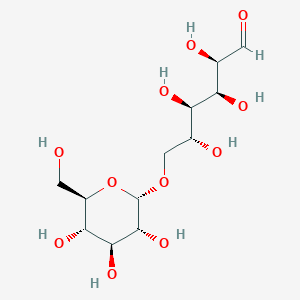
![N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
